6-Desfluoro-6-methoxy Risperidone is a derivative of Risperidone, a widely used atypical antipsychotic medication. This compound is notable for its potential therapeutic applications and serves as a metabolite of Risperidone. The chemical structure of 6-Desfluoro-6-methoxy Risperidone includes a methoxy group and lacks a fluorine atom at the 6-position, differentiating it from its parent compound. The molecular formula for 6-Desfluoro-6-methoxy Risperidone is with a molecular weight of 422.52 g/mol .
6-Desfluoro-6-methoxy Risperidone is classified under the category of antipsychotic agents. It is primarily synthesized from Risperidone and is considered a relevant compound in pharmacological research due to its effects on neurotransmitter systems, particularly dopamine and serotonin receptors . The compound has been investigated for its role as a metabolite in the pharmacokinetics of Risperidone, contributing to the understanding of its efficacy and safety profile .
The synthesis of 6-Desfluoro-6-methoxy Risperidone generally involves chemical modifications to the Risperidone structure. Various methods have been documented, including:
The synthesis process requires careful control over reaction conditions such as temperature, time, and solvent choice to ensure optimal yields and purity of 6-Desfluoro-6-methoxy Risperidone .
The molecular structure of 6-Desfluoro-6-methoxy Risperidone can be represented as follows:
Key structural features include:
The primary chemical reactions involving 6-Desfluoro-6-methoxy Risperidone include:
The stability of 6-Desfluoro-6-methoxy Risperidone under various conditions has been studied using techniques such as high-performance liquid chromatography (HPLC) to monitor degradation products and assess reaction kinetics .
The mechanism of action for 6-Desfluoro-6-methoxy Risperidone involves interaction with various neurotransmitter receptors in the brain:
Studies indicate that compounds like 6-Desfluoro-6-methoxy Risperidone exhibit a balanced receptor affinity profile that enhances their therapeutic efficacy while minimizing extrapyramidal side effects commonly associated with dopamine antagonists .
Key physical properties include:
Chemical properties relevant to 6-Desfluoro-6-methoxy Risperidone include:
Relevant analyses often involve differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and decomposition behavior .
The primary applications of 6-Desfluoro-6-methoxy Risperidone include:
Fluorination historically dominated antipsychotic design due to:
Shift to methoxy modifications emerged from limitations of fluorinated drugs:
Early methoxy-substituted antipsychotics (e.g., Iloperidone) demonstrated:
Table 2: Evolution of Benzoxazole Modifications in Antipsychotics
Compound | C6 Substituent | D₂ Ki (nM) | 5-HT₂ₐ Ki (nM) | Clinical Outcome |
---|---|---|---|---|
Risperidone | F | 3.3 | 0.16 | Approved (schizophrenia) |
Paliperidone | F (9-hydroxy metabolite) | 2.5 | 0.1 | Approved |
6-Desfluoro-6-hydroxy | OH | 12.8* | 1.3* | Active metabolite, reduced potency |
6-Desfluoro-6-methoxy | OCH₃ | 8.2* | 0.9* | Preclinical study compound |
*Predicted from structural analogs
[1] [2] [9].
The methoxy group offered synthetic flexibility via nucleophilic substitution or Ullmann coupling, enabling rapid SAR exploration [6] [9].
Computational docking shows:
Table 3: Pharmacokinetic Properties vs. Risperidone
Parameter | Risperidone | 6-Desfluoro-6-methoxy Risperidone |
---|---|---|
Primary Metabolism | CYP2D6 (9-hydroxylation) | CYP3A4 (O-demethylation) |
Active Metabolites | Paliperidone (Yes) | None (predicted) |
Half-life (Predicted) | 20 h (oral) | 12–18 h (oral)* |
Plasma Protein Binding | 90% | 82–86%* |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7